8-Oxabicyclo[3.2.1]oct-6-en-2-one
Description
Properties
CAS No. |
154811-20-8 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-2-one |
InChI |
InChI=1S/C7H8O2/c8-6-3-1-5-2-4-7(6)9-5/h2,4-5,7H,1,3H2 |
InChI Key |
BFQDYHKGEHODQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C=CC1O2 |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
1. Chiral Synthons in Natural Product Synthesis
The compound serves as a valuable chiral synthon for constructing complex natural products. Its rigid structure allows for the efficient generation of multiple stereocenters, which is crucial in the synthesis of biologically relevant compounds. Research indicates that derivatives of 8-oxabicyclo[3.2.1]oct-6-en-2-one can be utilized to create polyoxygenated fragments commonly found in natural products, offering a non-iterative approach to synthesis .
2. Desymmetrization and Functionalization
Desymmetrization techniques applied to this compound derivatives enable the formation of diverse functional groups while maintaining stereochemical integrity. This process is pivotal for synthesizing compounds with specific biological activities, such as those found in pharmaceuticals and agrochemicals . The ability to perform stereoselective functionalizations further enhances its utility in synthetic chemistry.
3. Cycloaddition Reactions
The compound participates effectively in [4+3]-cycloaddition reactions, which are significant for constructing complex cyclic structures from simpler precursors. These reactions often lead to the formation of new carbon-carbon bonds, expanding the diversity of synthetic routes available to chemists . The resulting products can serve as intermediates in the synthesis of larger, biologically active molecules.
Case Studies
Case Study 1: Total Synthesis of Natural Products
A notable application of this compound is its role in the total synthesis of various natural products. Researchers have successfully synthesized complex molecules by employing this compound as a key intermediate, demonstrating its versatility and effectiveness in generating multi-gram quantities of target compounds . For instance, studies have shown that derivatives can be transformed into segments of bioactive natural products, showcasing their practical relevance in medicinal chemistry .
Case Study 2: Asymmetric Synthesis
In recent studies, this compound has been utilized for asymmetric synthesis through hydroboration methods that yield chiral centers efficiently. This approach not only simplifies the synthetic pathway but also enhances the yield of desired enantiomers, which are critical for pharmaceutical applications . The compound's ability to act as a precursor for various stereochemically diverse products highlights its importance in contemporary organic synthesis.
Data Table: Comparison of Synthetic Methods Using this compound
Chemical Reactions Analysis
[3 + 4] Annulation with Furans
8-Oxabicyclo[3.2.1]oct-6-en-2-one derivatives are synthesized via [3 + 4] cycloadditions between oxyallyl cations (generated from polyhalogenated ketones) and furans. This reaction produces bicyclic frameworks critical for natural product synthesis .
| Substrate | Catalyst/Conditions | Product Yield | Reference |
|---|---|---|---|
| 1,4-Dibromo-2-pentanone | Fe(CO)₅, Et₂O, 0°C | 68% | |
| 1,3-Dibromoacetone | Zn, Et₂O, reflux | 72% |
Mechanistically, oxyallyl cations form via metal-mediated debromination, followed by cycloaddition with furan to yield the bicyclic core .
Gold-Catalyzed Cascade Reactions
A gold(I)-catalyzed intramolecular nucleophilic addition and semi-pinacol rearrangement transforms cyclohexane-trans-1,4-diol derivatives into functionalized oxabicyclo[3.2.1]octane scaffolds .
Key Steps:
-
Nucleophilic Addition : Hydroxyl group attacks Au-activated alkyne, forming exo-cyclic enol ether.
-
Oxonium Ion Formation : Isomerization generates a strained oxonium intermediate.
-
1,2-Alkyl Migration : Semi-pinacol rearrangement yields the bicyclic product .
| Substrate | Catalyst | Temperature | Yield |
|---|---|---|---|
| 1-Ethynylcyclohexane-trans-1,4-diol | Au(PPh₃)NTf₂ | 70°C | 91% |
This method enables diastereoselective synthesis of oxabicyclo[3.2.1]octane derivatives for applications in natural product synthesis (e.g., (−)-englerin A) .
Bromination and Elimination Reactions
Stereoselective bromination at the C3, C6, and C7 positions occurs under controlled conditions :
| Reaction | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Bromination of this compound | Br₂, CH₂Cl₂, −20°C | 3-exo,6-exo,7-endo-tribromo derivative | >95% |
| HBr Elimination | K₂CO₃, MeOH | 3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-one | Regioselective |
Subsequent NaBH₄ reduction of the tribromo derivative yields the corresponding alcohol with retained stereochemistry .
Photochemical Rearrangements
UV irradiation induces 1,2-acyl migration in this compound derivatives, forming bicyclo[4.2.0]octanone frameworks. Deuterium labeling confirmed the migration mechanism .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| This compound | UV (300 nm), sensitizer | Bicyclo[4.2.0]octanone derivative | 85% |
Nucleophilic Additions and Ring-Opening Reactions
The compound undergoes nucleophilic attack at the ketone and strained ether positions:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Grignard Addition | MeMgBr | Tertiary alcohol | Functionalized intermediates |
| Ring-Opening with Azide | NaN₃ | Azido-ketone derivatives | Bioactive compound synthesis |
Biological Activity Correlations
Derivatives exhibit plant growth regulatory effects:
| Compound | Effect on Sorghum Radicle Growth (100 ppm) | Effect on Cucumber Radicle Growth (100 ppm) |
|---|---|---|
| 3-(Methoxycarbonylmethyl) derivative | 35% inhibition | 30% stimulation |
| 4-Oxohexanoic acid | 33% inhibition | 25% stimulation |
These activities are linked to structural mimicry of natural lactones .
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-one
- Structural Difference : The ketone group is at position 3 instead of 2.
- Synthesis : Prepared via [4+3] cycloaddition in water, yielding 2,4-dimethyl derivatives with high purity .
- Biological Activity : Derivatives exhibit plant growth regulatory effects, stimulating cucumber root growth by 5–30% but inhibiting sorghum by 23–56% at 100 μg/mL .
- Applications: Intermediate in α-hydroxytropolone synthesis; acid-mediated ring-opening produces bioactive troponoids .
8-Thiabicyclo[3.2.1]oct-6-en-2-one
- Structural Difference : Oxygen replaced by sulfur at the bridgehead.
- Pharmacological Properties: Retains monoamine transporter inhibition (e.g., dopamine) but with altered selectivity compared to oxygen analogs. For example, 8-thia derivatives show higher DAT/SERT selectivity ratios .
Englerin A (Tricyclic 8-Oxabicyclo Core)
- Structural Difference : Incorporates a guaiane sesquiterpene tricyclic system with the 8-oxabicyclo[3.2.1]octane core .
- Biological Activity : Potent renal cancer growth inhibitor (GI₅₀: 1–87 nM) .
- Synthesis : Requires stereoselective methods to construct the bicyclic core, often via gold-catalyzed cascades .
α-Hydroxytropolones (αHTs)
- Structural Relationship : Derived from 8-oxabicyclo[3.2.1]octene intermediates via acid-mediated ring-opening.
- Synthesis : BCl₃ promotes direct conversion to αHTs, while triflic acid yields α-methoxytropolones .
- Applications : Antiviral and antibacterial agents due to metal-chelating properties .
Key Comparative Data
Table 1: Structural and Functional Comparison
Table 2: Pharmacological and Physical Properties
Stereochemical and Conformational Considerations
- Conformational Flexibility : NMR studies show that substituents (e.g., 3α-OH vs. 3β-OH) dictate chair or boat conformations. For example, 3β-ol derivatives adopt boat conformations, influencing reactivity and bioactivity .
- Enantioselective Synthesis : Chiral 8-oxabicyclo derivatives are synthesized using dual thiourea catalysts, achieving >90% enantiomeric excess .
Q & A
Q. How can in vitro bioactivity assays be designed to evaluate the compound’s pharmacological potential?
- Methodological Answer :
- Assay Types :
- Cytotoxicity : MTT assay against cancer cell lines.
- Enzyme Inhibition : Fluorescence-based screens (e.g., COX-2 inhibition).
- Controls : Include positive (e.g., doxorubicin) and vehicle controls.
- Data Analysis : Use IC₅₀ values and dose-response curves; validate with triplicate runs .
Tables for Key Data
Table 1: Comparative Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | THF | 25 | 78 | 92 | |
| Organocatalyst | Toluene | 40 | 65 | 85 |
Table 2: NMR Chemical Shifts (δ, ppm) for Key Protons
| Proton Position | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
|---|---|---|
| C1 | 2.8 (m) | 45.2 |
| C6 (olefin) | 5.9 (d, J=10 Hz) | 125.6 |
| C8 (carbonyl) | - | 172.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
